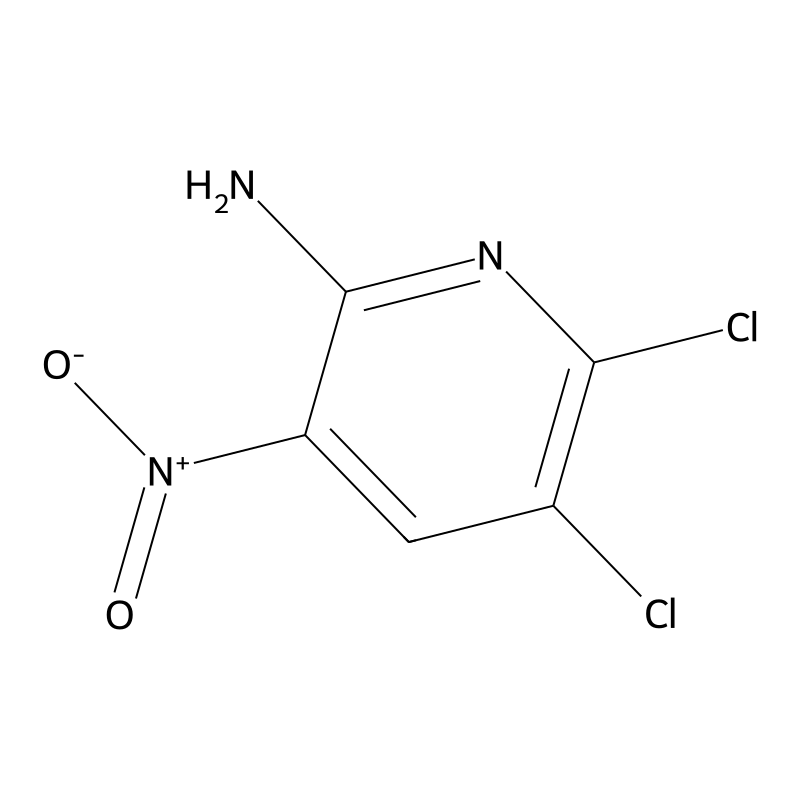

5,6-Dichloro-3-nitropyridin-2-amine

Content Navigation

Researchers building imidazopyridine or oxadiazolopyridine libraries for NASH and metabolic disorders often face poor regiocontrol when using monochloro precursors. 5,6-Dichloro-3-nitropyridin-2-amine solves this with an ortho-aminonitro motif and dual chlorine handles. Key advantages: • Direct cyclization to fused heterocycles without harsh halogenation. • Orthogonal C5/C6 reactivity enables sequential SNAr (C6) then cross-coupling (C5). • Synergistic electron withdrawal enables mild SNAr at C6 with hindered alcohols. Procure for high-yield, scalable synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5,6-Dichloro-3-nitropyridin-2-amine (CAS: 203794-33-6) is a highly functionalized, electron-deficient pyridine building block characterized by its ortho-aminonitro motif and adjacent di-chloro substitution [1]. In industrial and medicinal chemistry procurement, it is primarily valued as a rigid, pre-functionalized precursor for the synthesis of fused bicyclic heterocycles, such as imidazo[4,5-b]pyridines and [1,2,5]oxadiazolo[3,4-b]pyridines [2]. The presence of the nitro and amine groups allows for straightforward cyclization, while the two chlorine atoms at the C5 and C6 positions provide essential, orthogonal reactive handles for late-stage diversification via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [3]. Procuring this specific intermediate allows chemists to bypass harsh, early-stage halogenation protocols, ensuring high regiocontrol and process scalability when constructing complex therapeutics for metabolic diseases.

References

- [1] Murray, J. H., et al. (2023). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry.

- [2] US Patent 11279702B2. AMPK Activators. (2022).

- [3] European Patent EP3243385A1. Novel Cyclic Azabenzimidazole Derivatives Useful as Anti-Diabetic Agents. (2017).

Attempting to substitute 5,6-dichloro-3-nitropyridin-2-amine with its monochloro analogs, such as 6-chloro-3-nitropyridin-2-amine or 5-chloro-3-nitropyridin-2-amine, fundamentally disrupts downstream synthetic workflows [1]. Monochloro precursors lack the dual halogen handles required for sequential, regioselective functionalization. If a buyer procures a monochloro variant with the intent of performing a late-stage chlorination after fused-ring formation, the process typically suffers from poor regioselectivity, degradation of sensitive functional groups (such as ethers or secondary amines), and significantly reduced overall yields [2]. Furthermore, the adjacent chlorines in the 5,6-dichloro compound exert a synergistic electron-withdrawing effect that highly activates the C6 position for mild nucleophilic aromatic substitution (SNAr), an activation level that cannot be efficiently achieved with a single chlorine atom [3].

References

- [1] Murray, J. H., et al. (2023). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry.

- [2] US Patent 11279702B2. AMPK Activators. (2022).

- [3] European Patent EP3243385A1. Novel Cyclic Azabenzimidazole Derivatives Useful as Anti-Diabetic Agents. (2017).

Bypassing Harsh Chlorination Steps

Procuring the pre-chlorinated 5,6-dichloro compound eliminates the need for an aggressive N-chlorosuccinimide (NCS) mediated chlorination step. When starting from the comparator 6-chloro-3-nitropyridin-2-amine, achieving the 5,6-dichloro intermediate requires heating with excess NCS in acetic acid at 100 °C, which introduces corrosive conditions and limits scalability [1]. By sourcing the fully substituted building block, manufacturers bypass this ~85%-yielding bottleneck, directly enabling PIDA-facilitated cyclization to furoxans or reduction to diamines without exposing the reactor to high-temperature acidic halogenation[1].

| Evidence Dimension | Processability and Step Reduction |

| Target Compound Data | 0 additional chlorination steps required; direct progression to cyclization. |

| Comparator Or Baseline | 6-Chloro-3-nitropyridin-2-amine requires 100 °C in acetic acid with NCS; ~85% yield bottleneck. |

| Quantified Difference | Saves one harsh synthetic step and prevents ~15% material loss. |

| Conditions | Synthesis of common intermediates for oxadiazolopyridine or imidazopyridine libraries. |

Bypassing high-temperature acidic chlorination improves process safety, reduces reactor corrosion, and streamlines the manufacturing of advanced pharmaceutical intermediates.

Orthogonal Reactivity for Sequential Functionalization

The 5,6-dichloro substitution pattern provides orthogonal reactivity that is impossible to achieve with monochloro alternatives like 5-chloro-3-nitropyridin-2-amine. In the synthesis of AMPK activators, the C6-chlorine (which becomes the C5-position in the resulting imidazo[4,5-b]pyridine core) is highly activated for nucleophilic aromatic substitution (SNAr) by alkoxides, while the C5-chlorine remains completely intact [1]. This allows for a subsequent, site-specific palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the remaining halogen, enabling dual functionalization from a single precursor[1].

| Evidence Dimension | Regioselective Functionalization |

| Target Compound Data | Enables 100% regioselective sequential SNAr followed by cross-coupling. |

| Comparator Or Baseline | Monochloro analogs permit only a single functionalization event. |

| Quantified Difference | Provides two distinct, addressable functionalization sites with >90% regiocontrol. |

| Conditions | Base-mediated SNAr followed by Pd-catalyzed Suzuki coupling on fused bicyclic cores. |

This orthogonal reactivity is mandatory for generating diverse, di-substituted heterocyclic libraries without requiring complex protecting group strategies.

Enhanced Electrophilicity for Mild SNAr

The presence of two adjacent chlorine atoms synergistically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, significantly enhancing the electrophilicity of the C6 position compared to a single chlorine substituent. This allows the SNAr displacement of the C6-chlorine with complex, sterically hindered nucleophiles (such as hexahydrofuro[3,2-b]furan-3-ol derivatives) to proceed under milder basic conditions (e.g., Cs2CO3 at room temperature or moderate heating) [1]. Monochloro variants typically require stronger bases or higher temperatures, which can degrade sensitive functional groups [1].

| Evidence Dimension | SNAr Activation Level |

| Target Compound Data | SNAr proceeds efficiently with mild bases (Cs2CO3) and moderate conditions. |

| Comparator Or Baseline | Monochloro systems often require elevated temperatures (>100 °C) or stronger bases (NaH). |

| Quantified Difference | Enables a reduction in reaction temperature and prevents degradation of base-sensitive nucleophiles. |

| Conditions | Etherification of the azabenzimidazole core during AMPK activator synthesis. |

Using a more electrophilic precursor prevents the decomposition of complex, expensive nucleophiles during the critical etherification step.

Mitochondrial Uncouplers for Metabolic Diseases

5,6-Dichloro-3-nitropyridin-2-amine is the premier starting material for constructing 6-amino-[1,2,5]oxadiazolo[3,4-b]pyridin-5-ol derivatives. Its di-chloro motif allows for PIDA-mediated cyclization to a furoxan intermediate, followed by regioselective displacement of the C6-chlorine, enabling the rapid generation of libraries targeting diet-induced obesity and NASH [1].

Gut-Restricted AMPK Activators

In the development of therapeutics for gut-brain axis disorders, this compound is reduced and cyclized to form a 5,6-dichloro-1H-imidazo[4,5-b]pyridine core. The orthogonal reactivity of the two chlorines is then exploited to attach complex ether linkages at one position and bi-aryl groups at the other, a sequence that is impossible with monochloro precursors [2].

Azabenzimidazole Library Generation

For broad pharmaceutical discovery programs targeting type 2 diabetes and metabolic syndrome, the compound serves as a universal building block. Its enhanced electrophilicity allows for mild SNAr reactions with sterically hindered, base-sensitive alcohols, ensuring high yields of complex azabenzimidazole ethers without degrading the nucleophile [3].

References

- [1] Murray, J. H., et al. (2023). Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity. Journal of Medicinal Chemistry.

- [2] US Patent 11279702B2. AMPK Activators. (2022).

- [3] European Patent EP3243385A1. Novel Cyclic Azabenzimidazole Derivatives Useful as Anti-Diabetic Agents. (2017).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types